(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S,3R)-2- { [ (tert-butoxy)carbonyl]amino}-3- [ (tert-butyldimethylsilyl)oxy]butanoic acid” is similar to the requested compound . It has a molecular weight of 333.5 and is a powder in physical form . Another related compound is “(2S,3R)-2- ( ( (Benzyloxy)carbonyl)amino)-3- (tert-butoxy)butanoic acid” with a molecular weight of 309.36 .
Molecular Structure Analysis
The InChI code for the related compound “(2S,3R)-2- { [ (tert-butoxy)carbonyl]amino}-3- [ (tert-butyldimethylsilyl)oxy]butanoic acid” is 1S/C15H31NO5Si/c1-10 (21-22 (8,9)15 (5,6)7)11 (12 (17)18)16-13 (19)20-14 (2,3)4 .Physical and Chemical Properties Analysis
The related compound “(2S,3R)-2- { [ (tert-butoxy)carbonyl]amino}-3- [ (tert-butyldimethylsilyl)oxy]butanoic acid” has a melting point of 129-130 degrees Celsius . It is stored at 4 degrees Celsius and is shipped at normal temperature .科学的研究の応用
Renin Inhibitors
The synthesis of analogues containing structures similar to "(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide" has been explored for the development of renin inhibitors, crucial in regulating blood pressure and electrolyte balance. These compounds, with their intricate synthesis processes, act as potent inhibitors of human plasma renin, offering insights into designing new therapeutic agents for hypertension and related cardiovascular diseases (Thaisrivongs et al., 1987).
Asymmetric Hydrogenation Catalysts
Research into ligands with tert-butylmethylphosphino groups, bearing resemblance to the tert-butoxy functionality, has led to advancements in asymmetric hydrogenation. These catalysts have shown exceptional enantioselectivities and high catalytic activities, particularly in the synthesis of chiral pharmaceutical ingredients, demonstrating the broad applicability of such structures in medicinal chemistry (Imamoto et al., 2012).
Macrolactamization in Peptide Synthesis
In the context of peptide synthesis, compounds analogous to "this compound" have been employed in the macrolactamization process, a crucial step in forming cyclic peptides like hapalosin. This approach underscores the significance of such structures in developing peptides with potential biological activities, including multidrug resistance (MDR) reversing activity (Wagner et al., 1999).
Antiviral Drug Synthesis
The stereochemical aspect of molecules akin to "this compound" has been pivotal in synthesizing key intermediates for antiviral drugs, such as Atazanavir. This illustrates the compound's potential utility in creating therapeutically valuable molecules through biocatalysis and chemoenzymatic methods (Wu et al., 2019).
Dipeptide Mimetics
In the realm of bioorganic chemistry, structures resembling "this compound" have been explored for their role in forming dipeptide mimetics. These mimetics are crucial in studying peptide structure-activity relationships and developing peptidomimetic drugs, offering a platform for innovative therapeutic strategies (Ejsmont et al., 2007).
Safety and Hazards
特性
IUPAC Name |
(2S,3R)-2-amino-N-methyl-3-[(2-methylpropan-2-yl)oxy]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-6(13-9(2,3)4)7(10)8(12)11-5/h6-7H,10H2,1-5H3,(H,11,12)/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMYXDSQCWRMQY-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC)N)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NC)N)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。